molecular formula C10H17BrN2O B2949653 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole CAS No. 1855951-01-7

4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole

Cat. No. B2949653
CAS RN: 1855951-01-7
M. Wt: 261.163
InChI Key: YWKUDWQMFKPJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole is a chemical compound that belongs to the family of pyrazoles. This compound has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole is not fully understood. However, studies have shown that it can inhibit certain enzymes and receptors, which play a crucial role in the development and progression of various diseases. It has also been shown to modulate the activity of certain signaling pathways, which are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and modulate the activity of neurotransmitters in the brain. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole is its versatility. It can be easily modified to synthesize other pyrazole derivatives, which have shown potential applications in various fields of research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole. One of the potential areas of research is the synthesis of new pyrazole derivatives, which can have improved properties and applications. Another area of research is the study of the mechanism of action of this compound, which can provide insights into its potential applications in various diseases. Additionally, the development of new methods for the synthesis and purification of this compound can improve its accessibility and availability for research purposes.

Synthesis Methods

The synthesis of 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole involves the reaction of 4-bromo-3-nitropyrazole with butyl glycidyl ether and sodium hydride in dimethylformamide. The reaction mixture is then heated to 80°C for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole has shown potential applications in scientific research. It has been used as a building block for the synthesis of other pyrazole derivatives, which have shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a ligand for the synthesis of metal complexes, which have shown potential applications in catalysis and material science.

properties

IUPAC Name

4-bromo-3-(butoxymethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O/c1-3-5-6-14-8-10-9(11)7-13(4-2)12-10/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKUDWQMFKPJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1Br)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.